molecular formula C18H35N3O2 B1239664 2-Azidosphingosine

2-Azidosphingosine

Cat. No.: B1239664
M. Wt: 325.5 g/mol
InChI Key: XAPVDQFHDYWVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azidosphingosine, also known as this compound, is a useful research compound. Its molecular formula is C18H35N3O2 and its molecular weight is 325.5 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Azidosphingosine, and how can researchers ensure reproducibility?

To synthesize this compound, researchers typically modify sphingosine precursors via azide introduction. Methodological steps include:

  • Azide incorporation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions for biocompatible tagging .
  • Purification : Employ HPLC or column chromatography to isolate the compound, ensuring purity >95% (confirmed via NMR and mass spectrometry) .
  • Reproducibility : Document reaction conditions (temperature, solvent ratios, catalysts) in the main manuscript, with raw spectral data in supplementary files .

Q. How should this compound be characterized to confirm structural integrity?

Characterization requires:

  • Spectroscopic analysis : 1^1H/13^13C NMR for azide and sphingosine backbone validation, FT-IR for N3_3 stretch detection (~2100 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • Purity assays : TLC or HPLC with UV/Vis detection to rule out byproducts .

Advanced Research Questions

Q. How can researchers design experiments to track sphingolipid metabolism using this compound in live-cell models?

A robust experimental design includes:

  • Click chemistry integration : Incubate cells with this compound, then use fluorescent probes (e.g., DBCO-Cy5) for metabolic labeling. Optimize incubation time and probe concentration to minimize cytotoxicity .
  • Controls : Include untreated cells and sphingosine analogs (e.g., non-azidated) to validate specificity .
  • Imaging protocols : Use confocal microscopy with time-lapse imaging to monitor subcellular localization (e.g., Golgi vs. plasma membrane) .

Q. What analytical strategies resolve contradictions in this compound’s metabolic stability across studies?

Conflicting data (e.g., half-life variability in lipid rafts vs. cytosol) can be addressed via:

  • Comparative meta-analysis : Systematically review protocols (e.g., cell lines, serum conditions) to identify confounding variables .
  • Quantitative LC-MS/MS : Measure azide degradation kinetics under varying pH and redox conditions to isolate instability factors .
  • Statistical rigor : Apply ANOVA or Bayesian modeling to assess significance of observed discrepancies .

Q. How can this compound be integrated into multi-omics studies to map sphingolipid-protein interactions?

A multi-omics approach involves:

  • Pull-down assays : Use biotinylated this compound with streptavidin beads to capture interacting proteins. Validate with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomics .
  • Network analysis : Apply STRING or Cytoscape to map protein interaction clusters, cross-referenced with lipidomic datasets .
  • Ethical rigor : Ensure compliance with biosafety protocols when handling azide-containing compounds .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address variability in this compound’s cellular uptake efficiency?

  • Standardization : Normalize uptake data to cell count (e.g., via Hoechst staining) and membrane integrity (propidium iodide exclusion) .
  • Flow cytometry : Use dual-labeling (e.g., this compound + organelle markers) to quantify compartment-specific uptake .
  • Error reporting : Include ±SEM and confidence intervals in datasets to enhance transparency .

Q. What frameworks ensure research questions about this compound meet academic rigor?

Apply the FINER criteria :

  • Feasible : Pilot studies to assess azide stability under experimental conditions .
  • Novel : Explore understudied applications (e.g., neuroinflammatory pathways) .
  • Ethical : Adhere to institutional guidelines for azide waste disposal .

Q. Data Presentation and Reproducibility

Q. How should raw data from this compound experiments be curated for public repositories?

  • Formatting : Upload NMR spectra as .jcamp files, MS data in .mzML format, and microscopy images as TIFF files with metadata .
  • Documentation : Include step-by-step protocols in supplementary materials, citing established methods (e.g., Click Chemistry Toolbox) .

Q. What are common pitfalls in interpreting this compound’s bioactivity data?

  • Artifact avoidance : Use negative controls (e.g., azide-free sphingosine) to distinguish specific binding from background noise .
  • Contextual analysis : Cross-validate findings with orthogonal techniques (e.g., CRISPR knockouts of sphingolipid enzymes) .

Properties

IUPAC Name

2-azidooctadec-4-ene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(23)17(16-22)20-21-19/h14-15,17-18,22-23H,2-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPVDQFHDYWVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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